molecular formula C10H8IN B6253152 1-(3-iodophenyl)cyclopropane-1-carbonitrile CAS No. 124276-77-3

1-(3-iodophenyl)cyclopropane-1-carbonitrile

Cat. No. B6253152
CAS RN: 124276-77-3
M. Wt: 269.1
InChI Key:
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Description

1-(3-Iodophenyl)cyclopropane-1-carbonitrile (IPCC) is a cyclic carbonitrile compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used to synthesize a range of other compounds, including organometallic compounds, polymers, and pharmaceuticals. IPCC has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1-(3-iodophenyl)cyclopropane-1-carbonitrile has been used in a variety of scientific research applications, including the synthesis of organometallic compounds, polymers, and pharmaceuticals. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds. 1-(3-iodophenyl)cyclopropane-1-carbonitrile has also been used in laboratory experiments to study the structure and reactivity of organic molecules.

Mechanism of Action

1-(3-iodophenyl)cyclopropane-1-carbonitrile is a highly reactive compound that can react with a variety of other compounds. Its reactivity is due to its structure, which consists of a cyclopropane ring with an electron-withdrawing nitrile group. This structure allows 1-(3-iodophenyl)cyclopropane-1-carbonitrile to act as a nucleophile, attacking electron-rich molecules and forming new covalent bonds. 1-(3-iodophenyl)cyclopropane-1-carbonitrile can also act as an electrophile, accepting electrons from electron-poor molecules and forming new covalent bonds.
Biochemical and Physiological Effects
1-(3-iodophenyl)cyclopropane-1-carbonitrile has been studied for its biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects. 1-(3-iodophenyl)cyclopropane-1-carbonitrile has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been linked to a variety of physiological effects, including muscle relaxation and improved cognitive function.

Advantages and Limitations for Lab Experiments

1-(3-iodophenyl)cyclopropane-1-carbonitrile has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it useful for synthesizing a variety of other compounds. It is also relatively inexpensive and easy to obtain. However, 1-(3-iodophenyl)cyclopropane-1-carbonitrile is also highly toxic and should be handled with caution. It should also be stored in a cool, dry place, away from light and heat.

Future Directions

1-(3-iodophenyl)cyclopropane-1-carbonitrile has a wide range of potential future directions. It could be used to synthesize a variety of other compounds, including pharmaceuticals, organometallics, and polymers. It could also be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds. 1-(3-iodophenyl)cyclopropane-1-carbonitrile could also be used to investigate the structure and reactivity of organic molecules, as well as the development of novel synthetic methods. Finally, 1-(3-iodophenyl)cyclopropane-1-carbonitrile could be used to develop new analytical techniques for the detection and quantification of other compounds.

Synthesis Methods

1-(3-iodophenyl)cyclopropane-1-carbonitrile can be synthesized using a variety of methods, including the reaction of 3-iodobenzonitrile with propiolonitrile in the presence of a base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution reaction, forming the desired product. Other methods for synthesizing 1-(3-iodophenyl)cyclopropane-1-carbonitrile include the reaction of 3-iodobenzonitrile with ethyl cyanoacetate in the presence of sodium ethoxide, and the reaction of 3-iodobenzonitrile with propiolonitrile in the presence of sodium ethoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-iodophenyl)cyclopropane-1-carbonitrile involves the reaction of 3-iodophenylacetonitrile with cyclopropane in the presence of a strong base.", "Starting Materials": [ "3-iodophenylacetonitrile", "Cyclopropane", "Strong base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Step 1: Dissolve 3-iodophenylacetonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add the strong base (e.g. sodium hydride, potassium tert-butoxide) to the solution while stirring.", "Step 3: Add cyclopropane to the reaction mixture and stir at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization to obtain 1-(3-iodophenyl)cyclopropane-1-carbonitrile as a white solid." ] }

CAS RN

124276-77-3

Product Name

1-(3-iodophenyl)cyclopropane-1-carbonitrile

Molecular Formula

C10H8IN

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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